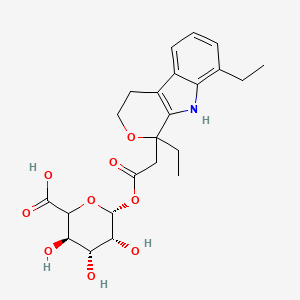

Etodolac Acyl-beta-D-glucuronide

Übersicht

Beschreibung

Etodolac Acyl Glucuronide is a metabolite of etodolac, a non-steroidal anti-inflammatory drug (NSAID) used to treat conditions such as osteoarthritis and rheumatoid arthritis . This compound is formed through the conjugation of etodolac with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase . The formation of acyl glucuronides is a common metabolic pathway for carboxylic acid-containing drugs .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Etodolac-Acyl-Glucuronid wird durch die Konjugation von Etodolac mit Glucuronsäure synthetisiert. Diese Reaktion wird durch das Enzym UDP-Glucuronosyltransferase katalysiert, das in der Leber vorkommt . Die Reaktion findet typischerweise unter physiologischen Bedingungen statt, wobei das Enzym die Übertragung des Glucuronsäure-Restes auf die Carbonsäuregruppe von Etodolac ermöglicht .

Industrielle Produktionsverfahren: Die industrielle Produktion von Etodolac-Acyl-Glucuronid beinhaltet die Verwendung rekombinanter UDP-Glucuronosyltransferase-Enzyme, um die Konjugationsreaktion zu katalysieren. Dieser Prozess wird in Bioreaktoren unter kontrollierten Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Etodolac-Acyl-Glucuronid unterliegt mehreren Arten chemischer Reaktionen, darunter:

Transacylierung: Diese Reaktion beinhaltet die Übertragung der Acylgruppe vom Glucuronid auf ein anderes Molekül, was zur Bildung von Protein-Addukten führen kann.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Tritt typischerweise unter sauren oder basischen Bedingungen auf, wobei Wasser als Nukleophil fungiert.

Transacylierung: Kann unter physiologischen Bedingungen auftreten, wobei Nukleophile wie Aminosäuren oder Proteine als Akzeptoren fungieren.

Wichtige gebildete Produkte:

Hydrolyse: Etodolac und Glucuronsäure.

Transacylierung: Protein-Addukte und andere acylierte Moleküle.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Metabolic Pathways and Bioactivity

- Etodolac is extensively metabolized in the liver, leading to the formation of several metabolites, including Etodolac Acyl-beta-D-glucuronide. This metabolite plays a crucial role in the pharmacokinetics of etodolac, influencing its therapeutic efficacy and safety profile. The acyl glucuronides are known to exhibit distinct pharmacological activities compared to their parent compounds, often affecting drug absorption and distribution.

-

Anti-Cancer Research

- Recent studies have highlighted the potential of etodolac and its metabolites in cancer therapy. For instance, etodolac has been shown to inhibit pathways associated with tumor growth, such as the peroxisome proliferator-activated receptor (PPAR) and nuclear factor kappa-light-chain-enhancer of activated B cells (NFkB) pathways. Research indicates that this compound may enhance the therapeutic profile of etodolac in hepatocellular carcinoma (HCC) by improving cellular uptake and inducing apoptosis in cancer cells .

-

Toxicological Studies

- The safety of etodolac and its metabolites has been evaluated through various toxicological studies. Adverse reactions associated with NSAIDs, including gastrointestinal disturbances, are well-documented. The acyl glucuronides have been implicated in drug-induced liver injury, necessitating further investigation into their metabolic pathways and potential hepatotoxic effects .

Clinical Case Studies

-

Case Study on Hepatocellular Carcinoma

- A study utilizing sodium deoxycholate stabilized zein nanospheres for delivering etodolac demonstrated significant cytotoxic effects against HepG2 cells (human hepatocellular carcinoma). The formulation enhanced the bioavailability of etodolac and its metabolite, leading to increased apoptosis rates compared to free etodolac .

- Long-term Efficacy in Arthritis Treatment

Table 1: Pharmacokinetic Profile of Etodolac

| Parameter | Value |

|---|---|

| Bioavailability | >99% protein bound |

| Volume of Distribution | ~390 mL/kg |

| Half-life | 6-8 hours |

| Metabolism | Hepatic (Phase II) |

| Excretion | Renal |

Table 2: Efficacy Comparison in Cancer Studies

Wirkmechanismus

Etodolac Acyl Glucuronide exerts its effects through the formation of protein adducts via transacylation reactions . These adducts can alter the function of proteins and potentially lead to cellular damage. The compound’s reactivity is influenced by the structure of the glucuronide moiety and the presence of nucleophilic groups on target proteins .

Vergleich Mit ähnlichen Verbindungen

- Ibuprofen Acyl Glucuronide

- Naproxen Acyl Glucuronide

- Diclofenac Acyl Glucuronide

Comparison: Etodolac Acyl Glucuronide is unique in its specific formation from etodolac, which has a distinct chemical structure compared to other NSAIDs . While all acyl glucuronides share the potential for protein adduct formation and associated toxicity, the specific reactivity and metabolic pathways can vary based on the parent drug’s structure .

Biologische Aktivität

Etodolac acyl-beta-D-glucuronide is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) etodolac, which is primarily used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, potential side effects, and interactions with other drugs. This article reviews the metabolic pathways, biological effects, and clinical implications of this compound, supported by data tables and relevant case studies.

Metabolism of Etodolac

Etodolac undergoes extensive metabolism in the liver, primarily through glucuronidation. The enzyme UDP-glucuronosyltransferase (UGT) plays a significant role in this process. Studies indicate that etodolac is converted to its acyl-glucuronide form predominantly by UGT1A9, with stereoselective differences observed between its S- and R-enantiomers. S-etodolac is preferentially glucuronidated compared to R-etodolac .

Key Metabolic Pathways

- Stereoselective Glucuronidation : S-etodolac is metabolized more rapidly than R-etodolac due to the higher activity of UGT1A9 towards S-etodolac .

- Hydroxylation : R-etodolac undergoes preferential hydroxylation via cytochrome P450 enzymes, particularly CYP2C9 .

- Renal Excretion : The primary route of elimination for etodolac and its metabolites is renal, with glucuronides being the major forms excreted .

Biological Activity and Pharmacological Effects

This compound exhibits various biological activities that contribute to its therapeutic effects:

- Anti-inflammatory Properties : In animal models, etodolac has shown significant anti-inflammatory effects, including the reduction of joint swelling and improvement in locomotor function in arthritis models .

- Collagen Preservation : In vitro studies demonstrate that etodolac preserves collagen phenotype in chondrocytes while inhibiting prostaglandin E2 (PGE2) synthesis . This suggests a protective role against cartilage degradation.

- Covalent Binding : The acyl-glucuronide form can covalently bind to serum albumin, which may influence its pharmacokinetics and potential toxicity .

Adverse Effects and Safety Profile

While generally well-tolerated, etodolac and its glucuronide metabolites can lead to adverse reactions, particularly with prolonged use:

- Gastrointestinal Issues : Common side effects include nausea, diarrhea, and abdominal pain. Severe gastrointestinal events like ulcers have been reported .

- Hepatic Reactions : Abnormal liver function tests have been observed in some patients, necessitating monitoring during long-term therapy .

- Drug Interactions : The acyl-glucuronide may interact with other drugs metabolized by UGTs or cytochrome P450 enzymes, potentially altering their efficacy or toxicity .

Case Studies

- Clinical Trials in Arthritis Patients : In double-blind trials involving patients with rheumatoid arthritis, etodolac demonstrated significant improvements in pain and function compared to placebo. The incidence of adverse events was comparable to other NSAIDs but required monitoring for hepatic function due to potential elevations in liver enzymes .

- Animal Studies on Joint Health : In a study involving rats with induced arthritis, treatment with etodolac led to a marked recovery in hindlimb function and reduction in joint swelling over an 84-day period. Radiological evaluations confirmed decreased bone demineralization and joint space narrowing compared to untreated controls .

Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ≥80% |

| Peak Concentration Time (tmax) | 1.7 hours |

| Clearance (CL/F) | 47 mL/hr/kg |

| Terminal Half-Life | 7.3 hours |

Eigenschaften

CAS-Nummer |

79541-43-8 |

|---|---|

Molekularformel |

C23H29NO9 |

Molekulargewicht |

463.5 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H29NO9/c1-3-11-6-5-7-12-13-8-9-31-23(4-2,20(13)24-15(11)12)10-14(25)32-22-18(28)16(26)17(27)19(33-22)21(29)30/h5-7,16-19,22,24,26-28H,3-4,8-10H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,22+,23?/m0/s1 |

InChI-Schlüssel |

XJZNMEMKZBFUIZ-GWDFKZQESA-N |

SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Isomerische SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Kanonische SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Synonyme |

1-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate) β-D-Glucopyranuronic Acid; Etodolac Glucuronide; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.